molecular formula C15H18O5 B134724 diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate CAS No. 6771-54-6

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate

Cat. No.: B134724
CAS No.: 6771-54-6
M. Wt: 278.3 g/mol
InChI Key: IKPJWXIDYODYGY-UHFFFAOYSA-N
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Description

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate is an organic compound with the molecular formula C15H18O5. It is a derivative of malonic acid and is characterized by the presence of a methoxybenzylidene group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate can be synthesized through a condensation reaction between diethyl malonate and 3-methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the benzylidene linkage . The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of diethyl 2-(3-methoxybenzylidene)malonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of diethyl 2-(3-carboxybenzylidene)malonate.

    Reduction: Formation of diethyl 2-(3-methoxybenzyl)malonate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3-methoxybenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The benzylidene group can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes the intermediate species formed during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate is unique due to the presence of the methoxybenzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized organic compounds that require specific reactivity patterns.

Properties

IUPAC Name

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJWXIDYODYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327205
Record name NSC637151
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6771-54-6
Record name NSC637151
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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